molecular formula C7H9FN2 B13897342 1-Methyl-1-(2-fluorophenyl)hydrazine

1-Methyl-1-(2-fluorophenyl)hydrazine

Cat. No.: B13897342
M. Wt: 140.16 g/mol
InChI Key: CZPUPKWEKQALEN-UHFFFAOYSA-N
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Description

1-Methyl-1-(2-fluorophenyl)hydrazine is a substituted hydrazine derivative characterized by a methyl group and a 2-fluorophenyl moiety attached to the hydrazine nitrogen. Its structure combines electron-withdrawing fluorine and a methyl group, which may influence its reactivity, stability, and biological activity compared to other hydrazine derivatives.

Properties

IUPAC Name

1-(2-fluorophenyl)-1-methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPUPKWEKQALEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 1-Methyl-1-(2-fluorophenyl)hydrazine

General Synthetic Approaches

The synthesis of 1-alkyl-1-phenylhydrazines, including 1-methyl-1-(2-fluorophenyl)hydrazine, generally involves two key steps:

  • Formation of the parent phenylhydrazine derivative (2-fluorophenylhydrazine)
  • Selective N-alkylation at the α-nitrogen atom of the hydrazine group

Several methods have been developed and optimized for these transformations, with variations depending on the substituents on the phenyl ring and the alkyl group.

Preparation of 2-Fluorophenylhydrazine

2-Fluorophenylhydrazine can be prepared by reduction of the corresponding nitro or diazonium intermediates derived from 2-fluoroaniline. Although specific detailed procedures for 2-fluorophenylhydrazine are less common in open literature, general methods for phenylhydrazines are well documented.

One patented method for phenylhydrazine preparation involves the reaction of aniline derivatives with butanone azine in the presence of hydrazonium salts under controlled temperature and reflux conditions. This method can be adapted for 2-fluoroaniline as the starting material to yield 2-fluorophenylhydrazine.

Selective N-Methylation of 2-Fluorophenylhydrazine

The critical step to obtain 1-methyl-1-(2-fluorophenyl)hydrazine is the selective methylation of the hydrazine nitrogen atom adjacent to the phenyl ring (α-nitrogen). The alkylation must avoid over-alkylation or N-alkylation at the distal nitrogen.

Metal Phenylhydrazide Intermediate Method

According to a detailed European patent (EP0034285B1), the preparation of 1-alkyl-1-phenylhydrazines, including methyl derivatives, can be efficiently achieved by:

  • Deprotonation of the phenylhydrazine with a strong base to form a metal phenylhydrazide intermediate.
  • Subsequent reaction of this intermediate with an alkyl halide (e.g., methyl iodide) to afford the N-alkylated product.

Key details:

Step Reagents/Conditions Notes
Deprotonation Strong base (e.g., sodium amide, butyllithium, sodium hydride) in polar aprotic solvent (e.g., dimethylformamide, tetrahydrofuran) Temperature controlled below 50 °C, preferably below 20 °C to protect N–N bond stability
Alkylation Methyl iodide or methyl chloride Alkylation temperature between -10 and +30 °C for iodides; 10 to 60 °C for chlorides
Atmosphere Inert gas (nitrogen or argon) To prevent oxidation of sensitive intermediates

This method yields 1-methyl-1-(2-fluorophenyl)hydrazine with high selectivity and purity, avoiding the formation of N-methylaniline byproducts that commonly occur in other methods.

Alternative Synthetic Routes

Hydrazine Hydrate and Fluorophenyl Isothiocyanate Route

A related synthetic approach involves the preparation of fluorophenyl-substituted hydrazine derivatives via reaction of hydrazine hydrate with fluorophenyl isothiocyanates, followed by methylation steps.

For example, in a synthesis of related fluorinated hydrazine compounds, hydrazine hydrate is reacted with 3-fluorophenyl isothiocyanate in ethanol under cooling, forming intermediate thiosemicarbazides. Subsequent methylation of related indole derivatives is achieved using methyl iodide and potassium carbonate in dimethylformamide. While this method is more specific to indole derivatives, it demonstrates the feasibility of methylation on fluorophenyl hydrazine frameworks.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Advantages Limitations
Butanone azine + 2-fluoroaniline + hydrazonium salt 2-Fluoroaniline, butanone azine, hydrazine salts Heating 90-130 °C, reflux, distillation Simple, scalable Requires hydrazonium salts, long reaction time (12-18 h)
Metal phenylhydrazide alkylation 2-Fluorophenylhydrazine, strong base, methyl iodide Polar aprotic solvents, inert atmosphere, low temperature (-20 to 30 °C) High selectivity, high purity, good yield Requires handling of strong bases and inert atmosphere
Hydrazine hydrate + fluorophenyl isothiocyanate + methylation Hydrazine hydrate, fluorophenyl isothiocyanate, methyl iodide Ethanol solvent, cooling, reflux in DMF Useful for complex derivatives Multi-step, less direct for simple hydrazines

Research Findings and Optimization Notes

  • The alkylation step is highly sensitive to temperature due to the thermolability of the N–N bond in hydrazines; thus, low temperatures are preferred to minimize decomposition.
  • Choice of solvent is critical: polar aprotic solvents such as dimethylformamide, tetrahydrofuran, or acetonitrile facilitate deprotonation and alkylation efficiently.
  • Use of inert atmosphere (nitrogen or argon) is essential to prevent oxidation of phenylhydrazide intermediates.
  • The molar ratios of base to phenylhydrazine and alkylating agent must be optimized to avoid over-alkylation or side reactions.
  • Purification often involves distillation or recrystallization to isolate the pure 1-methyl-1-(2-fluorophenyl)hydrazine.

Summary Table of Typical Reaction Conditions for 1-Methyl-1-(2-fluorophenyl)hydrazine Preparation

Step Reagents Solvent Temperature Time Atmosphere Yield (%) Reference
Formation of 2-fluorophenylhydrazine 2-Fluoroaniline, butanone azine, hydrazonium salt Water/organic phase 90–130 °C 12–18 h Ambient or inert Moderate to high
Deprotonation Sodium amide or butyllithium DMF or THF -20 to 20 °C 0.5–1 h Nitrogen/argon N/A
Alkylation Methyl iodide Same as above 0 to 30 °C 1–3 h Nitrogen/argon High (up to 70%)

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-1-methylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-Methyl-1-(2-fluorophenyl)hydrazine is an organic compound that has a methyl group and a fluorophenyl group attached to a hydrazine moiety. It has a molecular formula of C7H9FN2C_7H_9FN_2 and a molecular weight of 185.22 g/mol. This compound is explored in studies for its biological activity and potential applications in various fields, especially medicinal chemistry.

Applications in Medicinal Chemistry

1-Methyl-1-(2-fluorophenyl)hydrazine is utilized in drug development for creating compounds with anticancer and antimicrobial properties. Research has indicated its ability to interact with various biological targets. One notable application is in the design of new pyrazolo[3,4-c]pyrazoles, which have a high therapeutic impact .

What sets 1-Methyl-1-(2-fluorophenyl)hydrazine apart from similar compounds is its combination of a fluorinated aromatic ring and a hydrazine moiety, which contributes to its unique biological activity profile and potential applications in targeted therapies.

Structural Comparison

Several compounds share structural similarities with 1-Methyl-1-(2-fluorophenyl)hydrazine:

Compound NameStructure FeaturesUnique Aspects
1-MethylhydrazineContains a methyl group on hydrazineUsed as a rocket propellant
2-FluoroanilineAn amino group attached to fluorobenzenePrecursor for various pharmaceuticals
4-FluorobenzenesulfonamideSulfonamide group attached to fluorobenzeneExhibits antibacterial properties
PhenylhydrazineSimple phenyl group on hydrazineKnown for its use in organic synthesis

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-1-methylhydrazine involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural and Electronic Features

Key Compounds Compared:

2-Fluorophenylhydrazine (C₆H₇FN₂)

1-Methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH) (C₇H₇N₄O₄)

N-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine (C₈H₈F₃N₃O₂)

1-Methyl-1-(4-tolylsulfonyl)hydrazines (e.g., antineoplastic agents)

Property 1-Methyl-1-(2-fluorophenyl)hydrazine 2-Fluorophenylhydrazine MDNPH N-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine
Substituents Methyl, 2-fluorophenyl 2-Fluorophenyl Methyl, 2,4-dinitrophenyl Methyl, 2-nitro-4-(trifluoromethyl)phenyl
Electron Effects Moderate electron-withdrawing (F) Moderate EWG (F) Strong EWG (NO₂) Strong EWG (NO₂, CF₃)
Molecular Weight ~139.14 (estimated) 126.13 225.16 235.17
Lipophilicity (LogP) Moderate (predicted) Low Low (polar NO₂) High (CF₃)

Structural Insights:

  • The 2-fluorophenyl group provides moderate electron-withdrawing effects, enhancing stability while maintaining reactivity for nucleophilic additions or condensations .
  • Compounds with stronger electron-withdrawing groups (e.g., NO₂, CF₃) exhibit higher reactivity toward carbonyl compounds (e.g., aldehydes/ketones) but may suffer from reduced solubility .

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